molecular formula C13H20ClNO B1521470 3-Ethylphenyl 4-piperidinyl ether hydrochloride CAS No. 1185303-10-9

3-Ethylphenyl 4-piperidinyl ether hydrochloride

Cat. No. B1521470
M. Wt: 241.76 g/mol
InChI Key: DAYCXJYWXNGBIY-UHFFFAOYSA-N
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Description

“3-Ethylphenyl 4-piperidinyl ether hydrochloride” is a chemical substance with the CAS Number: 1338974-43-8. Its linear formula is C13H20ClNO . It’s also known as EPEH or ethylphenidate and belongs to the family of phenidates.


Molecular Structure Analysis

The InChI code for “3-Ethylphenyl 4-piperidinyl ether hydrochloride” is 1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of “3-Ethylphenyl 4-piperidinyl ether hydrochloride” is 241.76 .

Scientific Research Applications

Synthesis and Molecular Characterization

  • Research on compounds closely related to "3-Ethylphenyl 4-piperidinyl ether hydrochloride" includes the synthesis of various ether derivatives with potential applications in medicinal chemistry. For instance, the synthesis of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, which involves hydrogen bonding and C-H…π interactions, showcases the structural versatility and potential for further functional modifications of similar compounds (I. Khan et al., 2013).

Material Science Applications

  • In material science, the construction of micro-phase separation structures in anion-exchange membranes (AEMs) based on poly(biphenyl piperidine)s demonstrates the utility of similar chemical frameworks for enhancing ionic conductivity and stability, crucial for fuel cell technology (Xinming Du et al., 2021).

Biomedical Research

  • The ether derivatives of 3-piperidinopropan-1-ol have been explored as non-imidazole histamine H3 receptor antagonists, showing moderate to high affinities and potential for treating various central nervous system disorders. This indicates the therapeutic relevance of structurally similar compounds in drug development (D. Łażewska et al., 2006).

Chemical Biology

  • A bioorthogonal system utilizing phenylalanine trifluoroborate for selective drug release in live animals, showcasing an innovative approach to controlled drug delivery and the activation of prodrugs, reflects the broader potential of incorporating similar piperidinyl ether structures in complex biological systems (Qinyang Wang et al., 2020).

Advanced Functional Materials

  • Research on poly(arylene piperidinium) hydroxide ion exchange membranes emphasizes the structural integrity and performance efficiency of piperidinium-based polymers in alkaline fuel cells, highlighting the significance of such compounds in developing durable and high-performance materials (J. Olsson et al., 2018).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCXJYWXNGBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylphenyl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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